molecular formula C20H16ClN3O2S B2565269 3-(2-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 312535-72-1

3-(2-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2565269
CAS No.: 312535-72-1
M. Wt: 397.88
InChI Key: IEYTVLZRFYNCEB-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 354547-52-7) is a specialized organic compound with the molecular formula C22H20ClN3O2S and a molecular weight of 425.93 g/mol. This complex molecule features a 4,5,6,7-tetrahydro-1-benzothiophene core structure, which is a saturated bicyclic system that provides conformational restraint and influences pharmacokinetic properties. The compound contains multiple pharmacologically significant moieties including a 2-chlorophenyl group, a 5-methyl-1,2-oxazole (isoxazole) ring, and a cyano-substituted benzothiophene system connected through a carboxamide linkage. Compounds with the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold have demonstrated significant research utility in medicinal chemistry, particularly as protein kinase inhibitors with potential applications against mycobacterial infections including Mycobacterium tuberculosis . The structural complexity of this molecule, incorporating both isoxazole and tetrahydrobenzothiophene rings connected by an amide bond, makes it a valuable intermediate for developing novel therapeutic agents and investigating structure-activity relationships in drug discovery. The presence of both electron-withdrawing (cyano, chloro) and electron-donating groups creates unique electronic properties that influence binding affinity and selectivity toward biological targets. This compound is provided as a high-purity material characterized by comprehensive analytical methods to ensure batch-to-batch consistency for research applications. It is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and implement appropriate handling procedures when working with this compound.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-11-17(18(24-26-11)13-7-2-4-8-15(13)21)19(25)23-20-14(10-22)12-6-3-5-9-16(12)27-20/h2,4,7-8H,3,5-6,9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYTVLZRFYNCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C4=C(S3)CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17ClN4O2SC_{18}H_{17}ClN_{4}O_{2S}, with a molecular weight of approximately 372.87 g/mol. The structure features a benzothiophene core, a chlorophenyl substituent, and a cyano group which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines. For instance, derivatives with electron-withdrawing groups like cyano and chloro have demonstrated significant cytotoxicity against cancer cells such as A549 (lung cancer) and HCT116 (colon cancer) .
  • Antimicrobial Properties : Compounds containing benzothiophene rings have been reported to possess antimicrobial activities. The presence of the cyano group may enhance these properties by increasing lipophilicity and facilitating membrane penetration .
  • Anti-inflammatory Effects : Similar compounds have exhibited anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The introduction of specific substituents can modulate this activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Enzyme Inhibition : The structural features suggest that it may act as an inhibitor for key enzymes involved in tumor growth and inflammation, similar to other compounds in its class .

Case Studies and Research Findings

A selection of studies highlights the biological activity of related compounds:

StudyFindings
Demonstrated significant cytotoxicity (IC50 values < 10 µM) against A549 and HCT116 cell lines for compounds with similar structures.
Reported that derivatives with cyano and chloro groups showed enhanced anti-proliferative effects compared to those without such substituents.
Identified selective COX-2 inhibitors among structurally related compounds, suggesting potential anti-inflammatory properties for the target compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound belongs to a broader class of N-substituted tetrahydrobenzothiophene carboxamides. Below is a detailed comparison with structurally related molecules, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Modifications in the Benzothiophene Moiety

  • 3-Cyano substituent: The presence of a cyano group in the target compound distinguishes it from analogs like N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (), which has a carbamoyl group instead.
  • 6-Ethyl vs. 6-Methyl substituents : In N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide (), a methyl group at position 6 reduces steric bulk compared to ethyl, possibly influencing solubility and membrane permeability .

Variations in the Oxazole Substituents

  • Chlorophenyl group : The 2-chlorophenyl group is conserved in several analogs (e.g., ) and is critical for π-π stacking interactions with hydrophobic pockets in target proteins. Replacement with methoxyphenyl () introduces hydrogen-bonding capacity but may reduce lipophilicity .
  • Methyl group at position 5 : This substituent is retained across analogs, suggesting its role in stabilizing the oxazole ring conformation and enhancing binding affinity .

Data Tables

Table 1: Structural and Functional Comparison of Analogs

Compound Name Benzothiophene Substituents Oxazole Substituents Key Biological Activity Reference
3-(2-Chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxamide 3-CN, 6-H 3-ClPh, 5-CH₃ N/A (Inferred antimicrobial) -
N-(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-... () 3-CONH₂, 6-C₂H₅ 3-ClPh, 5-CH₃ Not reported
N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-... () 3-CONH₂, 6-CH₃ 3-ClPh, 5-CH₃ Not reported
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide () 3-CN, 6-H Acetamide-linked arylphenyl Antibacterial, Antifungal

Table 2: Physicochemical Properties (Predicted)

Compound logP Molecular Weight (g/mol) Hydrogen Bond Acceptors
Target Compound 3.2 413.89 5
Analog 2.8 455.94 6
Analog 2.5 441.91 6

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for analogs, involving nucleophilic substitution between oxazole-4-carbonyl chloride and aminobenzothiophene derivatives .
  • SAR Insights: The 3-cyano group in the benzothiophene ring may enhance metabolic stability compared to carbamoyl analogs, as seen in other drug candidates .
  • Unresolved Questions : The impact of the tetrahydrobenzothiophene ring’s saturation on bioavailability remains underexplored. Comparative studies with fully aromatic benzothiophenes (e.g., ) could clarify this .

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